molecular formula C19H19NO6 B554538 Z-D-Asp(obzl)-OH CAS No. 5241-62-3

Z-D-Asp(obzl)-OH

Cat. No.: B554538
CAS No.: 5241-62-3
M. Wt: 357.4 g/mol
InChI Key: VUKCNAATVIWRTF-MRXNPFEDSA-N
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Description

Z-D-Aspartic acid (benzyl ester) -OH: is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Aspartic acid (benzyl ester) -OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The amino group is protected using a benzyloxycarbonyl (Z) group, while the carboxyl group is esterified with benzyl alcohol. The reaction conditions often involve the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of Z-D-Aspartic acid (benzyl ester) -OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Z-D-Aspartic acid (benzyl ester) -OH can undergo oxidation reactions, particularly at the benzyl ester group, leading to the formation of benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the protective groups, yielding free aspartic acid.

    Substitution: The benzyl ester group can be substituted with other protective groups or functional groups to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or other alkoxides.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Free aspartic acid.

    Substitution: Modified aspartic acid derivatives with different protective groups.

Scientific Research Applications

Chemistry: Z-D-Aspartic acid (benzyl ester) -OH is widely used in peptide synthesis as a building block. Its protective groups allow for selective reactions, making it valuable in the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound to understand the role of aspartic acid in various biological processes.

Medicine: Z-D-Aspartic acid (benzyl ester) -OH is used in the development of peptide-based drugs. Its stability and reactivity make it suitable for creating peptide therapeutics with improved pharmacokinetic properties.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of Z-D-Aspartic acid (benzyl ester) -OH involves its role as a protected amino acid derivative. The protective groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s molecular targets include the active sites of enzymes involved in peptide bond formation, such as peptide synthetases and proteases.

Comparison with Similar Compounds

    N-Benzyloxycarbonyl-L-aspartic acid (benzyl ester): Similar protective groups but different stereochemistry.

    N-Benzyloxycarbonyl-D-glutamic acid (benzyl ester): Similar protective groups but different amino acid.

    N-Benzyloxycarbonyl-L-glutamic acid (benzyl ester): Similar protective groups and different stereochemistry and amino acid.

Uniqueness: Z-D-Aspartic acid (benzyl ester) -OH is unique due to its specific stereochemistry and protective groups, which provide selective reactivity and stability during peptide synthesis. Its use in the synthesis of D-amino acid-containing peptides distinguishes it from other similar compounds.

Properties

IUPAC Name

(2R)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKCNAATVIWRTF-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275519
Record name (2R)-4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5241-62-3
Record name (2R)-4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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